

The Claisen-Schmidt Condensation: A Technical Guide to the Synthesis of Dibenzylideneacetone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,5-Diphenylpenta-1,4-dien-3-one**

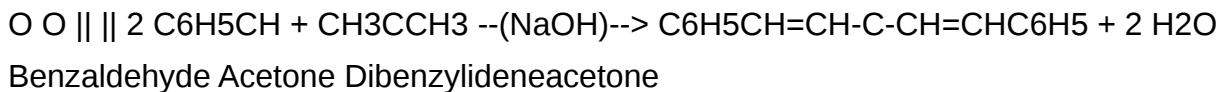
Cat. No.: **B1670417**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Claisen-Schmidt condensation reaction for the synthesis of dibenzylideneacetone (DBA), a compound of significant interest in organometallic chemistry and as a component in sunscreens.^[1] The synthesis represents a classic example of a crossed-alcohol condensation, valued for its efficiency and the formation of a highly conjugated system.^[1]

Reaction Principle


The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α -hydrogen and an aromatic carbonyl compound that lacks an α -hydrogen.^[2] In the synthesis of dibenzylideneacetone, two equivalents of benzaldehyde (an aromatic aldehyde with no α -hydrogens) react with one equivalent of acetone, which possesses enolizable α -hydrogens.^{[1][3]} The lack of α -hydrogens on benzaldehyde prevents it from undergoing self-condensation.^[1] The reaction proceeds sequentially, with two successive condensation and dehydration steps to yield the final product, **(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one**.^{[1][4]}

Reaction Mechanism

The synthesis of dibenzylideneacetone via the Claisen-Schmidt condensation unfolds in a series of steps, initiated by a base, typically sodium hydroxide:^[1]

- Enolate Formation: A hydroxide ion deprotonates an α -hydrogen from acetone, forming a resonance-stabilized enolate ion.[1][5]
- Nucleophilic Attack (First Condensation): The nucleophilic enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, resulting in a β -hydroxy ketone intermediate. [1][5]
- Dehydration: This intermediate readily undergoes base-catalyzed dehydration to form benzylideneacetone, an α,β -unsaturated ketone. The formation of a stable conjugated system drives this step.[1][4]
- Second Condensation and Dehydration: The resulting benzylideneacetone still has acidic α -hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of benzaldehyde, and a subsequent dehydration yields the final product, dibenzylideneacetone.[1]

The overall reaction is as follows:

Quantitative Data

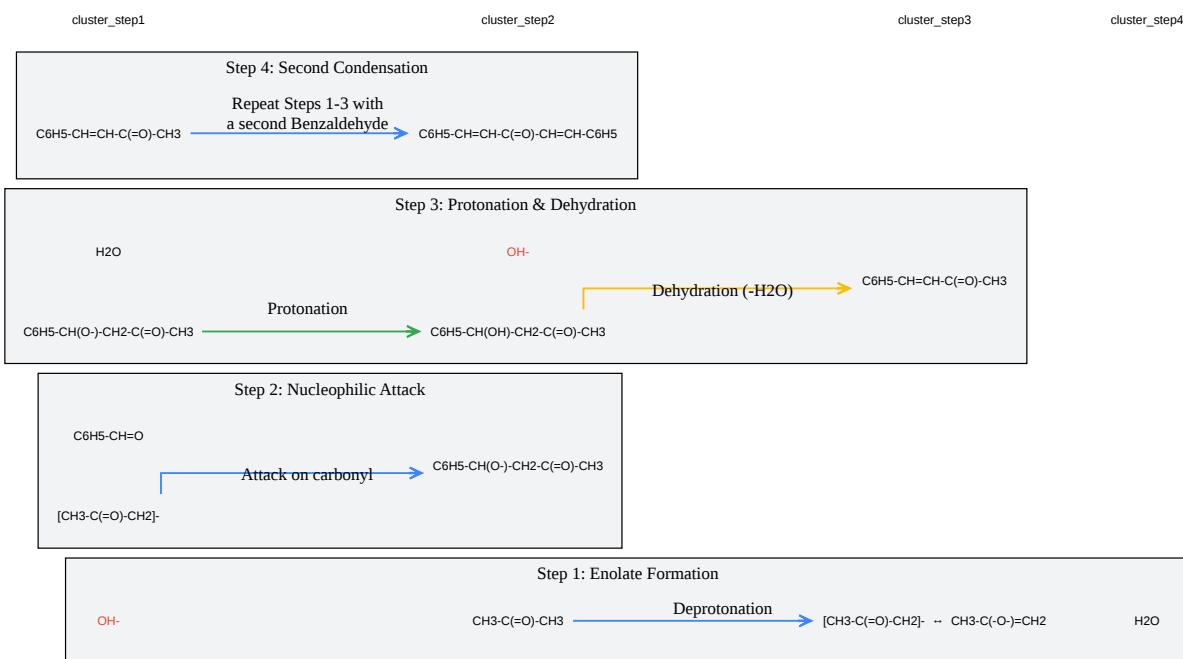
The following table summarizes key quantitative data for the synthesis and characterization of dibenzylideneacetone.

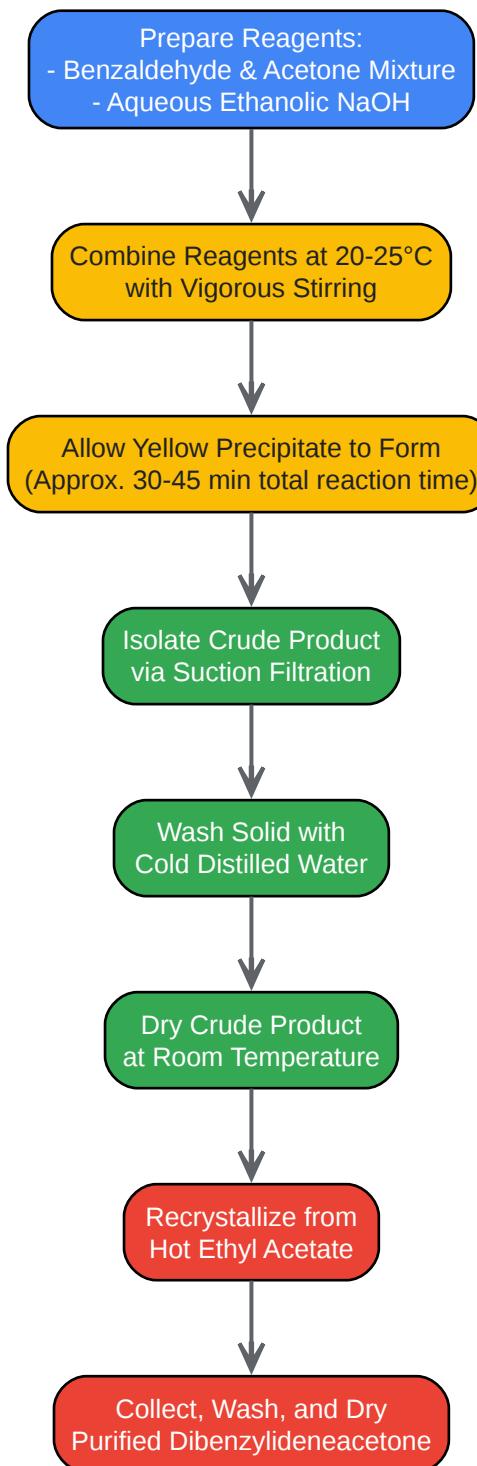
Parameter	Value	Reference(s)
Reactant Molar Ratio	2 eq. Benzaldehyde : 1 eq. Acetone	[3][4]
Typical Yield (Crude)	90-94%	[6]
Typical Yield (Recrystallized)	~77-80%	[6][7]
Melting Point (Crude)	104-107 °C	[6]
Melting Point (Purified)	110-112 °C	[3][8]
Appearance	Pale-yellow crystalline solid	[8][9]
Solubility	Insoluble in water; Soluble in acetone, chloroform, and ethanol.	[8][9]

Experimental Protocols

The following is a representative experimental protocol synthesized from established procedures.[3][6][10]

Materials:


- Benzaldehyde (2 equivalents)
- Acetone (1 equivalent)
- Sodium Hydroxide (NaOH)
- Ethanol (95%)
- Water
- Ethyl Acetate (for recrystallization)


Procedure:

- Preparation of Reagent Solution: In a flask equipped with a mechanical stirrer, prepare a solution of sodium hydroxide in a mixture of water and ethanol. Cool the solution to approximately 20-25°C.[6]
- Reaction Initiation: Prepare a mixture of benzaldehyde (2 eq.) and acetone (1 eq.).[6] While stirring the NaOH solution vigorously, add approximately half of the benzaldehyde-acetone mixture.[6]
- Precipitation: A yellow precipitate should form within a few minutes.[6] Continue stirring for about 15 minutes.[6]
- Completion of Reaction: Add the remaining benzaldehyde-acetone mixture and continue to stir vigorously for an additional 30 minutes.[6]
- Isolation of Crude Product: Filter the resulting slurry using a Büchner funnel under suction.[3]
- Washing: Wash the collected solid thoroughly with cold distilled water to remove residual sodium hydroxide.[3][6]
- Drying: Dry the crude product at room temperature to a constant weight.[6]
- Purification (Recrystallization): Recrystallize the crude dibenzylideneacetone from hot ethyl acetate.[6] A common ratio is 100 mL of ethyl acetate for every 40 g of crude product.[6]
- Final Product: Collect the purified yellow crystals by filtration, wash with a small amount of ice-cold ethanol, and dry.[10]

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. studylib.net [studylib.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. magritek.com [magritek.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation and Characterization of Dibenzylideneacetone Loaded Microparticles for Therapeutic Purposes - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 8. webqc.org [webqc.org]
- 9. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Claisen-Schmidt Condensation: A Technical Guide to the Synthesis of Dibenzylideneacetone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670417#claisen-schmidt-condensation-for-dibenzylideneacetone-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com